molecular formula C4H7BrO2S B6270601 (3S)-3-bromo-1lambda6-thiolane-1,1-dione CAS No. 2381571-73-7

(3S)-3-bromo-1lambda6-thiolane-1,1-dione

Cat. No. B6270601
CAS RN: 2381571-73-7
M. Wt: 199.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-bromo-1lambda6-thiolane-1,1-dione, also known as 3-bromo-1,1-dithiolane-2,2-dione, is an important organic compound used in many areas of scientific research. It is a brominated dithiolane, a type of organic compound with two sulfur atoms connected by a double bond. It is a colorless, crystalline solid at room temperature and is soluble in organic solvents. It is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of (3S)-3-bromo-1lambda6-thiolane-1,1-dionedithiolane-2,2-dione is not fully understood. However, it is known that it undergoes a series of reactions in which it is oxidized and reduced, resulting in the formation of a variety of organic compounds. The exact mechanism of action of (3S)-3-bromo-1lambda6-thiolane-1,1-dionedithiolane-2,2-dione is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S)-3-bromo-1lambda6-thiolane-1,1-dionedithiolane-2,2-dione are not yet fully understood. However, it is known that it can act as an antioxidant and can inhibit the activity of certain enzymes. In addition, it has been shown to have anti-inflammatory and anti-tumor activity in some animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using (3S)-3-bromo-1lambda6-thiolane-1,1-dionedithiolane-2,2-dione in laboratory experiments is its high reactivity and versatility. It can be used as a reagent in a wide range of organic synthesis reactions and as a precursor in the synthesis of a variety of organic compounds. In addition, it is relatively inexpensive and easy to obtain.
The main limitation of using (3S)-3-bromo-1lambda6-thiolane-1,1-dionedithiolane-2,2-dione in laboratory experiments is its instability. It is sensitive to light and air, and can decompose if not stored properly. In addition, it can be toxic if not handled properly.

Future Directions

The future directions for research involving (3S)-3-bromo-1lambda6-thiolane-1,1-dionedithiolane-2,2-dione include further studies of its biochemical and physiological effects, as well as its potential as a drug candidate. In addition, further research is needed to explore its potential applications in materials science, such as its use as a catalyst in organic synthesis reactions. Finally, further studies are needed to better understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of (3S)-3-bromo-1lambda6-thiolane-1,1-dionedithiolane-2,2-dione can be carried out using two different methods. The first method involves the reaction of bromoacetone with thioacetamide in the presence of a base such as sodium hydroxide. The second method involves the reaction of bromoacetone with thiolacetic acid in the presence of a base such as sodium hydroxide. Both of these methods produce (3S)-3-bromo-1lambda6-thiolane-1,1-dionedithiolane-2,2-dione in high yields and are relatively simple to perform.

Scientific Research Applications

(3S)-3-bromo-1lambda6-thiolane-1,1-dionedithiolane-2,2-dione is used in a variety of scientific research applications. It is used as a precursor in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of thiol-containing polymers and as a reagent in organic synthesis. In addition, it is used as a reagent in biochemistry and materials science.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-bromo-1lambda6-thiolane-1,1-dione involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromo-1,1-dioxothiolan-3-yl acetate", "Sodium hydride", "Bromine" ], "Reaction": [ "Step 1: Deprotonation of 2-bromo-1,1-dioxothiolan-3-yl acetate with sodium hydride to form the corresponding thiolate anion.", "Step 2: Bromination of the thiolate anion with bromine to introduce a bromine atom at the 3-position of the thiolane ring.", "Step 3: Acidification of the reaction mixture to protonate the thiolate anion and form the desired product, (3S)-3-bromo-1lambda6-thiolane-1,1-dione." ] }

CAS RN

2381571-73-7

Molecular Formula

C4H7BrO2S

Molecular Weight

199.1

Purity

70

Origin of Product

United States

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